Bleomycin

Formulation analysis HPLC characterization Biosimilar inequivalence

Bleomycin (CAS 11056-06-7) is a complex of structurally related glycopeptide antibiotics derived from Streptomyces verticillus, consisting primarily of bleomycin A2 (55–75%) and bleomycin B2 (25–32%) as its principal active components. It functions as a radiomimetic DNA-damaging agent, inducing single- and double-strand breaks through oxygen- and metal-ion-dependent free radical generation.

Molecular Formula C55H84N17O21S3+
Molecular Weight 1415.6 g/mol
CAS No. 11056-06-7
Cat. No. B088199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBleomycin
CAS11056-06-7
SynonymsBellon, Bléomycine
Bléomycine Bellon
Blanoxan
Blenoxane
BLEO cell
BLEO-cell
BLEOcell
Bleolem
Bleomicina
Bleomycin
Bleomycin A(2)
Bleomycin A2
Bleomycin B(2)
Bleomycin B2
Bleomycin Sulfate
Bleomycins
Bleomycinum Mack
Mack, Bleomycinum
Sulfate, Bleomycin
Molecular FormulaC55H84N17O21S3+
Molecular Weight1415.6 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O
InChIInChI=1S/C55H83N17O21S3/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88)/p+1/t21-,22+,23+,24-,25-,29?,30?,34-,35-,36-,37?,38?,39?,40?,41-,42?,43?,53?,54?/m0/s1
InChIKeyOYVAGSVQBOHSSS-WXFSZRTFSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (NTP, 1992)
Soluble
Colorless or yellowish powder which becomes bluish depending on copper content. Very sol in water, methanol;  practically insol in acetone, ethyl acetate, butyl acetate, ether;  slightly sol in ethanol. /Bleomycins/
HIGHLY SOL IN WATER & METHANOL;  SPARINGLY SOL IN ALC;  INSOL IN ACETONE & ETHYL ACETATE;  CREAM-COLORED POWDER OR SOFT, FLUFFY LUMPS. /SULFATE SALT/
Freely soluble in water.
Sol in water and methanol but insol in acetone and ether.
2.82e-02 g/L

Bleomycin (CAS 11056-06-7): A Multi-Component Glycopeptide Antitumor Antibiotic for Oncology Research and Clinical Procurement


Bleomycin (CAS 11056-06-7) is a complex of structurally related glycopeptide antibiotics derived from Streptomyces verticillus, consisting primarily of bleomycin A2 (55–75%) and bleomycin B2 (25–32%) as its principal active components [1]. It functions as a radiomimetic DNA-damaging agent, inducing single- and double-strand breaks through oxygen- and metal-ion-dependent free radical generation [2]. Clinically, bleomycin is a cornerstone component of curative combination regimens including BEP (bleomycin, etoposide, cisplatin) for testicular germ cell tumors and ABVD (doxorubicin, bleomycin, vinblastine, dacarbazine) for Hodgkin lymphoma [3]. Unlike most cytotoxic chemotherapeutic agents, bleomycin is distinguished by its remarkable lack of myelosuppression, enabling its use in combination with bone-marrow-toxic drugs without compounding hematological toxicity [4].

Why Generic Bleomycin Substitution Carries Quantifiable Risk: Formulation-Dependent Compositional Heterogeneity and Biological Inequivalence


Bleomycin is not a single molecular entity but a defined mixture of glycopeptide congeners whose composition and biological activity vary significantly between commercial formulations. A pivotal comparative study demonstrated that USP-grade bleomycin sulfate (Blenoxane, Bristol-Myers Squibb) contained 69% bleomycin A2 and 29.3% bleomycin B2 by HPLC, whereas a Chinese-manufactured bleomycin HCl (Tianjin Hebei Pharmaceutical) contained 97% bleomycin A5—a nearly pure single-congener composition with distinct biological properties [1]. These compositional differences produced quantifiably altered in vivo effects: the Tianjin formulation yielded slightly greater B-16 melanoma tumor growth inhibition but at the expense of greater drug-induced lethality at higher doses [1]. Consequently, procurement decisions cannot treat all bleomycin formulations as interchangeable without risking altered therapeutic index, inconsistent toxicity profiles, and non-comparable research outcomes.

Bleomycin Product-Specific Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Informed Procurement


Compositional Heterogeneity Across Commercial Bleomycin Formulations: HPLC-Quantified Congener Profiles and Biological Consequences

Reverse-phase HPLC analysis per USP methodology revealed that Blenoxane (bleomycin sulfate, USP) contains 69% bleomycin A2 and 29.3% bleomycin B2, while Tianjin-supplied bleomycin HCl contains 97% bleomycin A5—representing an entirely different compositional profile [1]. In vitro testing showed equivalent activity in human OVCAR-3 ovarian cancer cells, but the Tianjin formulation exhibited slightly greater potency in murine L-1210 leukemia cells [1]. In C57/Bl mice bearing B-16 melanoma tumors, the Tianjin formulation produced slightly greater tumor growth inhibition, but this came at the expense of greater drug-induced lethality at higher dose levels [1]. These data establish that formulation composition directly alters the therapeutic index.

Formulation analysis HPLC characterization Biosimilar inequivalence Procurement quality control

Carbohydrate Moiety-Dependent Tumor Cell Selectivity: Bleomycin Versus Deglycobleomycin in Cancer vs. Normal Cell Lines

Bleomycin (BLM) selectively targets MCF-7 human breast carcinoma cells while sparing the 'normal' breast epithelial cell line MCF-10A [1]. In contrast, deglycobleomycin—which lacks the disaccharide (gulose-mannose) moiety—fails to target either cell line, demonstrating that the carbohydrate moiety is both necessary and sufficient for tumor cell selectivity [1]. This selectivity was further confirmed in DU-145 prostate cancer cells and BxPC-3 pancreatic cancer cells, where BLM and BLM-disaccharide conjugates (but not deglycoBLM conjugates) showed selective binding and internalization [1]. The DNA cleavage patterns also differ: deglycobleomycin A2 produces stronger cleavage at primary GpT and GpC sites compared to bleomycin A2, but exhibits significantly reduced cleavage at secondary sites, particularly ApT steps [2].

Tumor targeting Structure-activity relationship Disaccharide moiety Drug delivery

Myelosuppression-Sparing Profile: Bleomycin Versus Other Major Cytotoxic Chemotherapeutic Classes

In a Phase I/II clinical evaluation of 176 patients treated with intravenous bleomycin across multiple schedules, no significant myelosuppression was observed at any dose level or schedule tested, despite the occurrence of other class-specific toxicities including pulmonary toxicity (42%), cutaneous changes (88% skin sclerosis, 78% hyperpigmentation), and stomatitis (47%) [1]. This stands in stark contrast to the majority of cytotoxic chemotherapeutic agents: anthracyclines, alkylating agents (cyclophosphamide, ifosfamide), antimetabolites (methotrexate, 5-fluorouracil), and platinum agents all produce clinically significant myelosuppression as a dose-limiting toxicity [2]. The absence of hematopoietic toxicity has specifically enabled bleomycin's incorporation into myelosuppressive combination regimens such as BEP and ABVD, where it adds antitumor efficacy without compounding bone marrow suppression [3].

Hematological toxicity Combination chemotherapy Bone marrow sparing Therapeutic index

Electroporation-Mediated Cytotoxicity Enhancement: Bleomycin IC50 Reduction Versus Cisplatin and Carboplatin

Electroporation dramatically enhances the intracellular delivery and cytotoxicity of bleomycin. Across seven different cell types, the IC50 of bleomycin was reduced by a factor of 100–5,000 when electroporation was used to facilitate internalization [1]. In comparison, the IC50 values of cisplatin and carboplatin were reduced by factors of only 3–13 across six different cell lines under identical electroporation conditions [1]. In pancreatic adenocarcinoma models, electroporation reduced the bleomycin IC50 by 45-fold in PANC-1 cells and 13-fold in MiaPaCa-2 cells, while cisplatin IC50 was reduced by only 2.3-fold and 1.4-fold in the same cell lines [2]. This 10- to 1,000-fold greater electroporation enhancement for bleomycin relative to platinum agents has established bleomycin as the drug of choice for electrochemotherapy (ECT) [3].

Electrochemotherapy Electroporation Drug uptake enhancement IC50 reduction

Randomized Evidence for Bleomycin in Curative Combination Regimens: BEP Versus EP in Testicular Nonseminoma and ABVD Versus Stanford V in Hodgkin Lymphoma

In a prospective randomized trial comparing four cycles of etoposide plus cisplatin (EP) versus bleomycin, etoposide, and cisplatin (BEP) in 395 eligible patients with good-prognosis metastatic testicular nonseminoma, BEP achieved a significantly higher complete response rate of 95% (189/200 patients) compared to 87% (169/195 patients) with EP alone (P = 0.0075) [1]. Long-term follow-up (median 65 months) of 127 patients treated with BEP demonstrated an overall 5-year survival of 87.2% (95% CI: 81.1%–93.3%) [2]. In Hodgkin lymphoma, a multicenter randomized trial demonstrated that the bleomycin-containing ABVD regimen achieved an 89% complete response rate with 90% 5-year overall survival, compared to 76% and 82%, respectively, for the modified Stanford V regimen (P < 0.01) [3]. These data establish that bleomycin omission from these regimens results in statistically and clinically significant reductions in complete response rates.

Randomized clinical trial Complete response rate BEP regimen ABVD regimen Testicular cancer Hodgkin lymphoma

Bleomycin (CAS 11056-06-7): Evidence-Backed Research and Industrial Application Scenarios for Scientific Procurement


Curative-Intent Combination Chemotherapy for Germ Cell Tumors and Hodgkin Lymphoma

Bleomycin remains an essential component of the BEP regimen for metastatic testicular germ cell tumors, where its inclusion improves complete response rates from 87% (EP alone) to 95% (BEP), with 5-year overall survival rates of approximately 87% [1][2]. In ABVD for Hodgkin lymphoma, bleomycin-containing therapy achieves 89% complete response and 90% 5-year overall survival, significantly outperforming non-bleomycin alternatives such as Stanford V (76% complete response, 82% survival) [3]. The unique myelosuppression-sparing profile of bleomycin enables its addition to these myelotoxic regimens without compounding hematological toxicity—a property not shared by alternative cytotoxic agents [4]. Procurement of correctly specified bleomycin (bleomycin sulfate, USP, with verified A2/B2 congener composition) is critical, as formulation heterogeneity has been shown to alter the therapeutic index [5].

Electrochemotherapy (ECT) for Localized Cutaneous and Subcutaneous Tumor Lesions

Bleomycin is the unequivocal drug of choice for electrochemotherapy (ECT), where electroporation reduces its IC50 by a factor of 100–5,000 across multiple cell types [1]. This enhancement is 10- to over 1,000-fold greater than that achievable with cisplatin or carboplatin (3–13× IC50 reduction), and substantially exceeds that of doxorubicin, which shows no significant IC50 change with electroporation in several cell lines [1]. This unparalleled electroporation sensitivity makes bleomycin irreplaceable for ECT protocols in both preclinical research and clinical applications. Researchers and clinical centers procuring bleomycin for ECT applications must verify that the formulation is suitable for intratumoral or intravenous administration in conjunction with electroporation devices, and that compositional specifications match those used in published ECT protocols to ensure reproducibility [1].

Tumor-Selective Drug Delivery and Radiopharmaceutical Imaging Research

The bleomycin disaccharide (gulose-mannose) moiety has been demonstrated to be both necessary and sufficient for selective tumor cell targeting, distinguishing bleomycin from deglycobleomycin and other carbohydrate-deficient analogues [1]. Bleomycin selectively binds and is internalized by MCF-7 breast carcinoma, DU-145 prostate cancer, and BxPC-3 pancreatic cancer cells, while sparing their normal cell counterparts (MCF-10A, PZ-HPV-7, SVR A221a, respectively) [1]. This intrinsic tumor-homing property supports the use of radiolabeled bleomycin (e.g., ⁵⁷Co-bleomycin, ¹¹¹In-bleomycin) as tumor-imaging agents, where ⁵⁷Co-bleomycin has demonstrated superior biological imaging properties compared to ⁶⁷Ga-citrate in comparative clinical studies [2]. Procurement for radiopharmaceutical and drug delivery research requires bleomycin with intact disaccharide moiety; deglycosylated or degraded material will lack the tumor-targeting functionality critical to these applications [1].

Pulmonary Fibrosis Animal Model Induction for Drug Discovery and Mechanistic Studies

Bleomycin is the gold-standard agent for inducing reproducible pulmonary fibrosis in rodent models, a property directly linked to its cumulative, dose-dependent pulmonary toxicity in humans [1]. Intratracheal administration of bleomycin sulfate at 2.5–5.0 mg/kg in C57BL/6 mice produces consistent and quantifiable pulmonary fibrosis characterized by increased lung hydroxyproline content, elevated α-SMA and collagen I expression, and histologically evident fibrotic remodeling [2]. The bleomycin-induced pulmonary fibrosis model is the most widely used preclinical system for evaluating antifibrotic drug candidates and for studying the mechanistic basis of idiopathic pulmonary fibrosis (IPF). Researchers procuring bleomycin specifically for fibrosis modeling should use pharmaceutical-grade bleomycin sulfate with verified potency (units/mg) and A2/B2 composition to minimize inter-lot variability in fibrotic response, as formulation-dependent differences in biological activity have been documented [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bleomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.